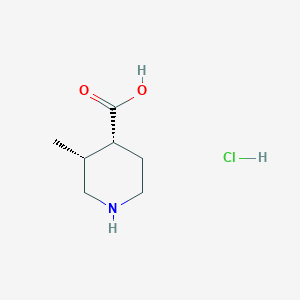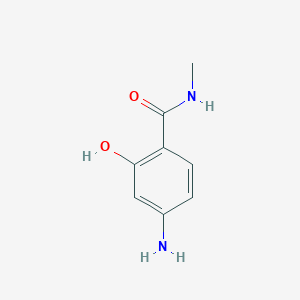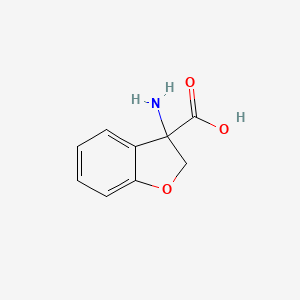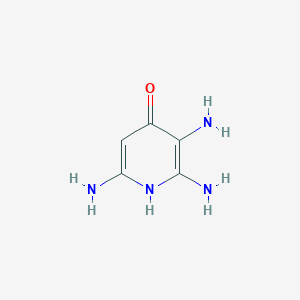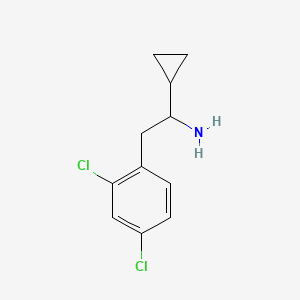
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H13Cl2N This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to an ethanamine backbone
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl bromide and 2,4-dichlorobenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets within the body:
Comparación Con Compuestos Similares
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Cyclopropyl-2-(2,4-difluorophenyl)ethan-1-amine and 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethanone share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the cyclopropyl group and the specific substitution pattern on the phenyl ring confer unique chemical reactivity and biological activity to this compound, making it a valuable compound for research and industrial applications
Propiedades
Fórmula molecular |
C11H13Cl2N |
|---|---|
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-(2,4-dichlorophenyl)ethanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7,11H,1-2,5,14H2 |
Clave InChI |
XRHDWQLNNUKUDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)


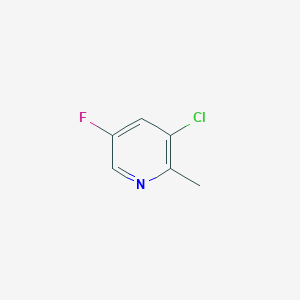
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

